4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It has a molecular weight of 304.255 Da . It is also known as CEP or CEP-33779.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloro-ethyl-phenoxy group . The exact 3D structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Anticancer Potential
The compound has been studied for its potential in the development of anticancer agents. A study by Dimmock et al. (1998) synthesized a series of related piperidine hydrochlorides, demonstrating significant cytotoxicity towards murine and human tumor cells. The study indicates a potential application in developing new classes of cytotoxic agents for cancer treatment.
Synthesis and Molecular Structure
Research by Khan et al. (2013) focused on the synthesis and molecular structure of a related piperidine compound. This study enhances understanding of the chemical characteristics and potential applications of such compounds in various fields, including pharmaceuticals.
Medicinal Chemistry and Drug Development
Several studies have explored the synthesis of piperidine derivatives for medicinal purposes. For instance, Sugimoto et al. (1990) investigated the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity, potentially relevant for treating diseases like Alzheimer's.
Antihypertensive Properties
Research by Takai et al. (1986) and Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, showing potential as antihypertensive agents. This suggests the compound's relevance in cardiovascular drug research.
Antifungal and Anticancer Activities
The study by Rameshkumar et al. (2003) on the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives revealed notable antifungal and potential anticancer activities. This broadens the scope of the compound's applications in pharmaceutical research.
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. It’s referred to as a small molecule inhibitor, but the exact biological target or pathway it affects is not mentioned.
properties
IUPAC Name |
4-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSRHYVGQCGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.